

detailed synthesis protocol for 2-Bromo-7methoxyquinoline

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Compound of Interest		
Compound Name:	2-Bromo-7-methoxyquinoline	
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An established method for the synthesis of **2-Bromo-7-methoxyquinoline** involves a two-step process. The first step is the preparation of the intermediate, 7-methoxyquinolin-2(1H)-one, followed by a bromination reaction to yield the final product. While a direct one-pot synthesis is not commonly reported, this stepwise approach provides a reliable route to the desired compound.

Application Notes

2-Bromo-7-methoxyquinoline is a valuable building block in medicinal chemistry and materials science. The presence of the bromo- and methoxy- functional groups at specific positions on the quinoline scaffold allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 2-position. The methoxy group can be a key feature for biological activity or can be demethylated to the corresponding hydroxyquinoline, which can be further functionalized. These characteristics make **2-Bromo-7-methoxyquinoline** a key intermediate in the synthesis of compounds with potential applications as kinase inhibitors, anticancer agents, and fluorescent probes.

Experimental Protocols

A two-step synthetic route is employed for the preparation of **2-Bromo-7-methoxyquinoline**.

Step 1: Synthesis of 7-methoxyquinolin-2(1H)-one

Methodological & Application





A common method for the synthesis of quinolin-2-ones is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β -ketoester, followed by cyclization. In this case, 3-methoxyaniline is reacted with diethyl malonate.

Materials:

- 3-Methoxyaniline
- · Diethyl malonate
- Polyphosphoric acid (PPA)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- A mixture of 3-methoxyaniline and diethyl malonate is heated, typically at reflux, to form the corresponding β-anilinoacrylate intermediate.
- The intermediate is then added to a preheated polyphosphoric acid, and the mixture is stirred at an elevated temperature to effect cyclization.
- After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
- The crude product is washed with water and a dilute sodium hydroxide solution to remove acidic impurities.
- The solid is then dissolved in a dilute sodium hydroxide solution and reprecipitated by the addition of hydrochloric acid to adjust the pH to neutral.
- The purified 7-methoxyquinolin-2(1H)-one is collected by filtration, washed with water, and dried under vacuum.



Step 2: Synthesis of 2-Bromo-7-methoxyquinoline

The conversion of 7-methoxyquinolin-2(1H)-one to **2-Bromo-7-methoxyquinoline** can be achieved by treatment with a brominating agent, such as phosphorus oxybromide (POBr₃). An alternative two-step approach involves chlorination followed by a halogen exchange reaction. Here, the direct bromination is described.

Materials:

- 7-Methoxyquinolin-2(1H)-one
- Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)
- · Toluene or another high-boiling inert solvent
- Sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring bar, 7-methoxyquinolin-2(1H)-one is suspended in a suitable solvent like toluene.
- Phosphorus oxybromide is added portion-wise to the suspension. The reaction is exothermic and should be controlled.
- The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
- The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.



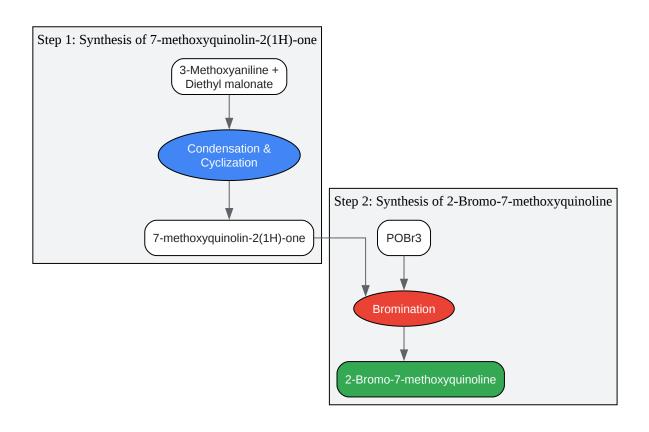
- The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 2-Bromo-7-methoxyquinoline.

Data Presentation

Step	Reactant	Reagent	Solvent	Temperatu re	Time	Yield
1	3- Methoxyani line, Diethyl malonate	Polyphosp horic acid	None/Etha nol	Reflux/Hig h Temp.	Several hours	~70-85%
2	7- Methoxyqui nolin- 2(1H)-one	POBr₃	Toluene	Reflux	2-6 hours	~60-80%

Mandatory Visualization





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